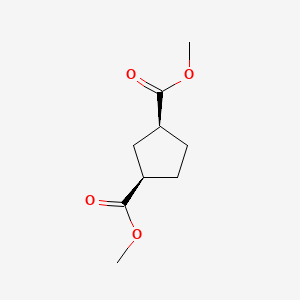

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No. B1298668

Key on ui cas rn:

39590-04-0

M. Wt: 186.2 g/mol

InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09139534B2

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a J-KEM temperature controller, a mechanical stirrer, a nitrogen inlet, and an addition funnel. The flask was flushed with nitrogen then charged with anhydrous THF (5 L) and diisopropylamine (731 mL, 5.219 mol). The solution was cooled to −20° C. using a dry ice/acetone bath. The stirring mixture was slowly treated with 1.6 M n-butyllithium in hexanes (3.02 L, 4.833 mol) via cannula over 1 h maintaining the temperature between −20° C. and −27° C. The reaction mixture was cooled to −40° C. and hexamethylphosphoramide (2.7 L, 16.317 mol) was slowly added via addition funnel over 40 min. The reaction mixture was cooled to −73° C. and dimethyl cyclopentane-1,3-dicarboxylate (360 g, 1.933 mol) dissolved in anhydrous THF (2 L) was slowly added via addition funnel over 2 h. The reaction mixture was warmed to −10° C. and stirred at that temperature for 30 min, then cooled to 70° C. and treated with 1-bromo-2-chloroethane (267 mL, 3.209 mol) via addition funnel over 4 h. The reaction mixture was allowed to slowly warm to room temperature over 12 h and then was quenched with saturated aqueous ammonium chloride (2 L) over 90 min. The reaction mixture was diluted with hexane (2 L), the layers were separated, and the aqueous layer was further extracted with hexane (3×2 L). The combined organic layers were washed with brine (2×1 L), dried over sodium sulfate, filtered, and concentrated to a brown oil. The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane). The product containing fractions were concentrated to near dryness and diluted with hexanes. The resulting crystalline solids were filtered and washed with hexane (200 mL) providing pure product as a clear crystalline solid. Additional batches of product were obtained from the filtrate in a similar manner. All product batches were combined to provide 208 g (51%) of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as a clear crystalline solid. 1H NMR (500 Hz, CDCl3) δ ppm 3.68 (s, 6H), 2.03 (d, J=6.4 Hz, 4H), 1.90 (s, 2H), 1.67 (d, J=7.0, 4H).

[Compound]

Name

22-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

hexanes

Quantity

3.02 L

Type

reactant

Reaction Step Two

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.CN(C)P(N(C)C)(N(C)C)=O.[CH:24]1([C:33]([O:35][CH3:36])=[O:34])[CH2:28][CH2:27][CH:26]([C:29]([O:31][CH3:32])=[O:30])[CH2:25]1.BrCCCl>C1COCC1>[C:26]12([C:29]([O:31][CH3:32])=[O:30])[CH2:25][C:24]([C:33]([O:35][CH3:36])=[O:34])([CH2:1][CH2:2]1)[CH2:28][CH2:27]2

|

Inputs

Step One

[Compound]

|

Name

|

22-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

3.02 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

2.7 L

|

|

Type

|

reactant

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

Step Four

|

Name

|

|

|

Quantity

|

360 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(CC1)C(=O)OC)C(=O)OC

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

267 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCl

|

Step Six

|

Name

|

|

|

Quantity

|

731 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at that temperature for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was flushed with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature between −20° C. and −27° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to −40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to −73° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was slowly added via addition funnel over 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to −10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 70° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm to room temperature over 12 h

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with saturated aqueous ammonium chloride (2 L) over 90 min

|

|

Duration

|

90 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was diluted with hexane (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was further extracted with hexane (3×2 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine (2×1 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The product containing fractions

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

were concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystalline solids were filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexane (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

providing pure product as a clear crystalline solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Additional batches of product were obtained from the filtrate in a similar manner

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C12(CCC(CC1)(C2)C(=O)OC)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 208 g | |

| YIELD: PERCENTYIELD | 51% | |

| YIELD: CALCULATEDPERCENTYIELD | 50.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |